molecular formula C12H14FNO5 B2600073 2-(4-Fluorophenyl)morpholine oxalate CAS No. 1198416-85-1; 62243-70-3

2-(4-Fluorophenyl)morpholine oxalate

Cat. No.: B2600073
CAS No.: 1198416-85-1; 62243-70-3
M. Wt: 271.244
InChI Key: WACMOZTXUUXHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)morpholine oxalate is a synthetic organic compound with the molecular formula C₁₄H₁₇FN₂O₄ and a molecular weight of 296.29 g/mol . It is supplied by US Biological Life Sciences in highly purified and reagent grades, with pack sizes ranging from 50 mg to 5 g . The compound features a morpholine ring substituted with a 4-fluorophenyl group at the 2-position, combined with an oxalate counterion.

Properties

IUPAC Name

2-(4-fluorophenyl)morpholine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.C2H2O4/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;3-1(4)2(5)6/h1-4,10,12H,5-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACMOZTXUUXHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Morpholine Derivatives

2-(2-Chlorophenyl)morpholine Oxalate
  • CAS No.: 913297-04-8
  • Molecular Formula: C₁₂H₁₄ClNO₅
  • Key Differences: Substituent: Chlorine at the ortho-position of the phenyl ring instead of fluorine at the para-position. Safety Data: Classified under GHS guidelines (UN GHS revision 8) with first-aid measures for inhalation, skin contact, and ingestion .
(2S)-4-Benzyl-2-(4-Fluorophenyl)morpholine
  • CAS No.: Not explicitly listed, but referenced in structural reports .
  • Key Differences :
    • Additional benzyl group at the 4-position of the morpholine ring.
    • Lacks the oxalate counterion, which could reduce polarity and aqueous solubility compared to the oxalate salt form.
1-(4-Chlorophenyl)-3-(morpholin-4-yl)-urea
  • CAS No.: Not provided.
  • Molecular Features: Urea linkage instead of a direct phenyl-morpholine bond. Morpholine ring adopts a chair conformation in crystal structures, stabilized by N–H⋯O hydrogen bonds .

Counterion Variants

Oxalate Salts
  • Examples :
    • 2-(4-Fluorophenyl)morpholine oxalate .
    • 2-(2-Chlorophenyl)morpholine oxalate .
  • Shared Properties :
    • Enhanced solubility in polar solvents due to ionic character.
    • Likely improved stability for storage and handling compared to free bases.
Non-Oxalate Derivatives
  • Key Contrast :
    • Azepane ring (7-membered) vs. morpholine (6-membered), which may affect conformational flexibility and bioactivity.

Structural and Conformational Analysis

Compound Substituent Position Counterion Molecular Conformation Notable Features
This compound para-fluoro Oxalate Not reported High purity grades (≥95% NMR)
2-(2-Chlorophenyl)morpholine oxalate ortho-chloro Oxalate Not reported GHS safety data available
1-(4-Chlorophenyl)-3-(morpholin-4-yl)-urea para-chloro None Chair conformation (X-ray) Hydrogen-bonded dimers

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